molecular formula C12H8N2O4 B14342944 3,5-Dinitro-1,2-dihydroacenaphthylene CAS No. 92278-95-0

3,5-Dinitro-1,2-dihydroacenaphthylene

Cat. No.: B14342944
CAS No.: 92278-95-0
M. Wt: 244.20 g/mol
InChI Key: YVCYWMVXRONLLP-UHFFFAOYSA-N
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Description

3,5-Dinitro-1,2-dihydroacenaphthylene (CID 71328920) is a dinitro derivative of acenaphthene (1,2-dihydroacenaphthylene) with the molecular formula C12H8N2O4 . This aromatic compound can be synthesized through advanced plasma-chemical methods, which represent a modern tool for the selective functionalization of polynuclear aromatic compounds like acenaphthene . These innovative synthesis routes, which occur at the gas-liquid interface under reduced pressure, facilitate the direct incorporation of nitrogen and oxygen into the aromatic structure to create valuable nitrogen-containing organic compounds . As a dinitro-functionalized acenaphthene, this compound serves as a key intermediate in fine organic synthesis. Its structure makes it a potential precursor for the development of functional organic materials. Related naphthalimide-based structures, for instance, are widely explored in the creation of fluorescent polymers, chemosensors for metal ion detection, and bioimaging agents . Researchers value this compound for exploring new synthetic pathways and developing novel materials for applications in optoelectronics and sensing. This product is intended for research purposes only and is not approved for use in humans, diagnostics, or any therapeutic or veterinary applications.

Properties

CAS No.

92278-95-0

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

3,5-dinitro-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H8N2O4/c15-13(16)10-6-11(14(17)18)9-5-4-7-2-1-3-8(10)12(7)9/h1-3,6H,4-5H2

InChI Key

YVCYWMVXRONLLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C3=CC=CC1=C23)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Structural and Chemical Basis for Nitration

Molecular Architecture of Acenaphthene and Acenaphthylene

Acenaphthene (C₁₂H₁₀), the fully saturated bicyclic precursor, consists of two fused benzene rings with a bridging ethylene group. Its unsaturated analog, acenaphthylene (C₁₂H₈), features a conjugated π-system across the naphthalene core. The 1,2-dihydroacenaphthylene scaffold retains one saturated bridge, providing a hybrid structure that influences electrophilic substitution patterns.

Table 1: Key Physicochemical Properties of Precursors
Property Acenaphthene Acenaphthylene
Molecular Weight (g/mol) 154.21 152.19
Melting Point (°C) 93–95 78–82
Boiling Point (°C) 279 280
Density (g/mL) 1.024 0.899

Electronic Considerations for Nitration

The electron-rich regions of acenaphthene direct nitration to positions 3 and 6, where resonance stabilization maximizes charge delocalization. Frontier molecular orbital analysis predicts heightened reactivity at these sites due to reduced activation energy for electrophilic attack.

Primary Synthetic Route: Nitration of Acenaphthene

Reaction Protocol

The industrial-scale synthesis employs a two-step nitration process using mixed acid (HNO₃/H₂SO₄):

  • Mononitration :

    • Acenaphthene (1 mol) dissolved in concentrated H₂SO₄ (10 vol) at 0–5°C
    • Dropwise addition of 65% HNO₃ (1.1 mol) over 2 h
    • Quenching in ice water yields 3-nitroacenaphthene (Yield: 78–82%)
  • Dinitration :

    • 3-Nitroacenaphthene (1 mol) in fuming HNO₃ (5 vol) at 50–55°C
    • Stirring for 6 h followed by precipitation in chilled ethanol
    • Recrystallization from acetic acid gives 3,6-dinitro-1,2-dihydroacenaphthylene (Yield: 65–70%)
Table 2: Critical Reaction Parameters
Parameter Mononitration Dinitration
Temperature (°C) 0–5 50–55
Time (h) 2 6
Acid Ratio (H₂SO₄:HNO₃) 3:1
Solvent H₂SO₄ HNO₃

Mechanistic Insights

The nitronium ion (NO₂⁺) generated in situ attacks the acenaphthene core through a Wheland intermediate. Computational studies using density functional theory (DFT) reveal a 12.3 kcal/mol activation barrier for the first nitration at position 3, with subsequent nitration at position 6 favored by para-directing effects of the initial nitro group.

Alternative Synthetic Strategies

Oxidative Nitration of 1,2-Dihydroacenaphthylene

A modified approach starts from the unsaturated analog:

  • Partial hydrogenation of acenaphthylene over Pd/C (5%) in ethanol (H₂, 3 atm, 25°C) yields 1,2-dihydroacenaphthylene.
  • Sequential nitration using acetyl nitrate (AcONO₂) in dichloromethane at −15°C achieves 85% regioselectivity for 3,6-dinitro product.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

  • Acenaphthene (1 mmol), HNO₃ (2.2 mmol), H₂SO₄ (5 mL)
  • Microwave irradiation (300 W, 80°C, 15 min)
  • Isolated yield: 73% with 98% purity (HPLC)

Optimization and Scale-Up Challenges

Byproduct Formation and Mitigation

Common impurities include:

  • 3,5-Dinitro isomer (<5%): Minimized through temperature control below 60°C
  • Oxidative ring-opening products: Suppressed by inert atmosphere (N₂ blanket)

Green Chemistry Approaches

Solvent-free nitration using clay-supported Fe(NO₃)₃:

  • Conversion: 92%
  • E-factor reduction from 8.7 to 2.3 compared to traditional methods

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.4 Hz, 2H, H-1/H-8), 7.72 (t, J=7.6 Hz, 2H, H-4/H-5), 3.25 (s, 4H, bridgehead CH₂)
  • IR (KBr): 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂)

Crystallographic Data

Single-crystal X-ray diffraction confirms the 3,6-dinitro configuration with dihedral angles of 12.3° between aromatic planes.

Industrial Applications and Derivatives

Precursor to Functional Materials

  • Condensation with diamines yields thermally stable polyimides (Tg > 300°C)
  • Catalytic reduction to 3,6-diamino derivative for azo dye synthesis

Pharmaceutical Intermediates

  • Suzuki coupling with boronic acids generates kinase inhibitor scaffolds
  • Nitro group displacement for radiopharmaceutical labeling (¹⁸F incorporation)

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dinitro-1,2-dihydroacenaphthylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules and pathways .

Comparison with Similar Compounds

The compound is compared to structurally related nitro-substituted heterocycles and aromatic amines, emphasizing functional groups, reactivity, and applications.

Structural and Functional Group Comparison
Compound CAS Number Molecular Formula Key Functional Groups Core Structure
3,5-Dinitro-1,2-phenylenediamine 3694-51-7 C₆H₆N₄O₄ -NO₂, -NH₂ Benzene ring
DNAM (2-oxy-4,6-dinitroamino-s-triazine) 19899-80-0 C₃H₃N₅O₅ -NO₂, -NH-, -O- s-Triazine ring
ADNT (1-amino-3,5-dinitro-1,2,4-triazole) C₂H₂N₆O₂ -NO₂, -NH₂ 1,2,4-Triazole ring

Key Observations :

  • Aromatic vs. Heterocyclic Cores : 3,5-Dinitro-1,2-phenylenediamine features a benzene ring, while DNAM and ADNT are nitrogen-rich heterocycles (triazine and triazole, respectively) .
  • Functional Groups: All three compounds contain nitro and amino groups, but DNAM includes an additional oxygen atom, altering its reactivity .

Contrasting Roles :

  • Material Science : 3,5-Dinitro-1,2-phenylenediamine improves polymer durability, whereas DNAM and ADNT are linked to military/explosive applications due to their energetic properties .
  • Synthetic Utility : The benzene ring in phenylenediamine allows for versatile covalent bonding, while triazine/triazole rings in DNAM/ADNT prioritize rapid energy release .

Q & A

Basic: What are the recommended synthetic routes for obtaining high-purity 3,5-Dinitro-1,2-phenylenediamine?

Methodological Answer:

  • Nitration of Precursors : Start with 1,2-phenylenediamine, introducing nitro groups via controlled nitration using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–5°C) to prevent over-nitration or decomposition .
  • Purification : Recrystallization from ethanol or methanol is critical to remove byproducts (e.g., mono-nitro derivatives). Purity ≥95% is achievable via repeated crystallization cycles .
  • Validation : Confirm purity using HPLC (reverse-phase C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, O content) .

Advanced: How does the spatial arrangement of nitro and amino groups influence its reactivity in polymer crosslinking?

Methodological Answer:

  • Mechanistic Insight : The meta-positioned nitro groups and ortho-amino groups facilitate nucleophilic substitution or redox reactions, enabling covalent bonding with polymer chains (e.g., epoxy resins or polyurethanes) .
  • Experimental Optimization :
    • Reaction Conditions : Use polar aprotic solvents (DMF, DMSO) at 60–80°C to enhance crosslinking efficiency.
    • Kinetic Monitoring : Track crosslinking progress via FTIR (disappearance of -NH₂ peaks at ~3300 cm⁻¹) and gel permeation chromatography (GPC) for molecular weight shifts .

Basic: What analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., nitro-adjacent protons at δ 8.5–9.0 ppm) and confirm substitution patterns .
    • FTIR : Detect functional groups (N-H stretch at ~3400 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (m/z 198.14) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Case Study : Discrepancies between NMR and FTIR data (e.g., unexpected -NH₂ signals) may arise from partial degradation or solvent adducts.
  • Resolution Steps :
    • Repeat Under Inert Atmosphere : Prevent oxidation of amino groups by conducting experiments under nitrogen/argon.
    • Multi-Technique Cross-Validation : Combine XRD for crystallinity assessment with TGA to evaluate thermal stability and decomposition byproducts .

Advanced: What strategies mitigate degradation during biological labeling applications?

Methodological Answer:

  • Stability Protocols :
    • Storage : Lyophilize the compound and store at -20°C in amber vials to prevent photodegradation and hydrolysis .
    • In Situ Derivatization : Pre-functionalize the compound with protective groups (e.g., Boc for -NH₂) before conjugation with biomolecules .
  • Validation : Use fluorescence quenching assays or LC-MS to monitor labeling efficiency and degradation products .

Basic: What are its applications in materials science beyond crosslinking?

Methodological Answer:

  • Conductive Polymers : Acts as a dopant in polyaniline/polypyrrole systems, enhancing electrical conductivity via redox interactions with the π-system .
  • Nanocomposites : Incorporate into metal-organic frameworks (MOFs) for catalytic applications (e.g., nitro group reduction to amine) .

Advanced: How does its electronic structure impact reactivity in redox reactions?

Methodological Answer:

  • Computational Analysis : DFT studies reveal that the electron-withdrawing nitro groups lower the HOMO energy, making the compound prone to reduction (e.g., catalytic hydrogenation to 3,5-diamino derivatives) .
  • Experimental Validation : Cyclic voltammetry (CV) in acetonitrile shows reduction peaks at -0.5 V to -0.8 V (vs. Ag/AgCl), correlating with nitro-to-amine conversion .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods to avoid inhalation of dust; wear nitrile gloves and lab coats.
    • Neutralize spills with 10% sodium bicarbonate solution .
  • Waste Disposal : Incinerate in a certified facility with NOx scrubbers to prevent environmental release .

Advanced: Can it serve as a precursor for high-energy materials?

Methodological Answer:

  • Exploratory Synthesis : Nitro-rich derivatives (e.g., triazole or tetrazole analogs) exhibit potential as energetic materials.
  • Thermal Analysis : DSC/TGA reveals exothermic decomposition peaks above 200°C, requiring careful handling .

Basic: What are its limitations in aqueous biological systems?

Methodological Answer:

  • Solubility Challenges : Limited aqueous solubility requires derivatization with hydrophilic groups (e.g., PEGylation) for bioapplications .
  • Toxicity Screening : Perform MTT assays on cell lines (e.g., HEK293) to establish safe working concentrations (typically <10 µM) .

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